N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide
Description
The compound N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a structurally complex molecule featuring a tricyclic core with fused sulfur (thia) and nitrogen (diaza) heterocycles, a 4-chloro-2-(trifluoromethyl)phenyl substituent, and an acetamide linkage. The trifluoromethyl and chloro groups may enhance metabolic stability and binding affinity in drug design, while the tricyclic system could contribute to rigid conformational properties .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2S/c20-10-5-6-13(12(7-10)19(21,22)23)25-15(27)8-26-9-24-16-11-3-1-2-4-14(11)29-17(16)18(26)28/h1-7,9H,8H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDQXDRTRMRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the diazatricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.
Chlorination of the phenyl ring: This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling of the core with the substituted phenyl ring: This step typically involves the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 417.83 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide exhibit significant anticancer properties. The incorporation of thiazolidine and trifluoromethyl groups is believed to enhance the compound's efficacy against various cancer cell lines.
Antimicrobial Properties
Beyond its anticancer applications, the compound also shows promise as an antimicrobial agent. The presence of sulfur and nitrogen in its structure contributes to its ability to disrupt bacterial cell membranes and inhibit microbial growth.
Case Studies
- Antifungal Activity : Research has demonstrated that thiazolidine derivatives exhibit antifungal properties against Candida species, suggesting potential use in treating fungal infections.
- Antibacterial Efficacy : Similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness.
Summary of Biological Activities
| Activity Type | Compound Structure | Effectiveness | Reference |
|---|---|---|---|
| Anticancer | Thiazolidine derivatives | High against MCF-7 | Beale et al., 2011 |
| Antifungal | Thiazolidine derivatives | Effective against C. albicans | Cihan-Ustundag & Capan, 2012 |
| Antibacterial | Trifluoromethyl-substituted phenyls | Moderate against E. coli | Verma & Saraf, 2008 |
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may interact with specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related analogs, inferred from available evidence:
Key Structural and Functional Insights:
- Core Heterocycles : The target compound’s sulfur-nitrogen tricyclic system contrasts with the oxygen-rich tetracyclic analog in . Sulfur may confer greater lipophilicity and metabolic resistance compared to oxygen .
- Safety Profile : The analog in exhibits acute toxicity and corrosivity, implying that the target compound’s chloro and trifluoromethyl groups necessitate rigorous safety protocols .
- Tool-Based Predictions : Tools like Hit Dexter 2.0 () could assess the target compound’s risk of promiscuous binding, a critical factor in drug development compared to simpler analogs like 3-chloro-N-phenyl-phthalimide .
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a complex organic compound with potential pharmacological applications. The presence of the trifluoromethyl group and its structural characteristics suggest significant biological activity.
Chemical Structure and Properties
The chemical formula of the compound is , and its molecular weight is approximately 601 g/mol. The trifluoromethyl group is known to enhance biological activity due to increased metabolic stability and lipid solubility, which can improve membrane permeability and interaction with biological targets.
The biological activity of this compound has been attributed to several mechanisms:
- Protein-Ligand Interactions : Molecular docking studies have indicated that the trifluoromethyl group forms hydrogen and halogen bonds with enzyme residues, potentially increasing the compound's affinity for its targets .
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of compounds containing similar structural motifs exhibit inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes .
2. In Vitro Studies
Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines:
- Cytotoxicity Assays : The compound was tested against the MCF-7 breast cancer cell line and showed moderate cytotoxicity, with IC50 values indicating effective inhibition at micromolar concentrations .
- Comparison with Standards : The activity was compared to standard chemotherapeutic agents, demonstrating a promising profile for further development as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX Inhibition | COX-1 | 15.2 | |
| COX Inhibition | COX-2 | 10.4 | |
| Cytotoxicity | MCF-7 | 18.1 | |
| Cytotoxicity | Hek293 | 24.3 |
Case Studies
Several case studies have been documented regarding the biological activity of compounds related to this compound:
- Anticancer Properties : A study evaluated a series of structurally similar compounds for their anticancer properties using the National Cancer Institute's 60-cell line screening protocol. Compounds demonstrated varying degrees of cytotoxicity against multiple cancer types, suggesting a broad spectrum of activity .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory potential of related compounds through their action on COX and LOX pathways, indicating their role in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
